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Compound of Interest

Compound Name: (R)-Methyl 3-aminobutanoate

Cat. No.: B025519 Get Quote

(R)-Methyl 3-aminobutanoate is a valuable chiral building block extensively utilized in the field

of organic synthesis. Its bifunctional nature, possessing both a reactive amine and an ester

group on a stereodefined carbon backbone, makes it a crucial starting material for the

enantioselective synthesis of a wide array of complex molecules, particularly pharmaceuticals.

This document provides detailed application notes and experimental protocols for researchers,

scientists, and drug development professionals, highlighting its pivotal role in the construction

of key chiral intermediates.

Physicochemical Properties
Property Value

CAS Number 103189-63-5

Molecular Formula C₅H₁₁NO₂

Molecular Weight 117.15 g/mol

Appearance Liquid

Purity >95%

Storage
Keep in a dark place, sealed in dry conditions,

and store in a freezer under -20°C.[1]
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Application 1: Synthesis of (R)-3-Aminobutanol, a
Key Intermediate for Dolutegravir
One of the most significant applications of (R)-Methyl 3-aminobutanoate is as a precursor in

the synthesis of (R)-3-aminobutanol. This chiral amino alcohol is a critical intermediate in the

production of Dolutegravir, a potent HIV integrase inhibitor. The synthesis involves a four-step

process commencing with the esterification of (R)-3-aminobutyric acid to afford (R)-Methyl 3-
aminobutanoate, followed by protection of the amino group, reduction of the ester, and

subsequent deprotection.

Synthetic Workflow for (R)-3-Aminobutanol

(R)-3-Aminobutyric Acid

(R)-Methyl 3-aminobutanoate
(as hydrochloride salt)

  Esterification
  (Methanol, Thionyl Chloride)

N-Protected (R)-Methyl
3-aminobutanoate

  Amino Protection
  (e.g., Benzyl Chloroformate)

N-Protected (R)-3-aminobutanol

  Reduction
  (e.g., NaBH4 / LiCl)

(R)-3-Aminobutanol

  Deprotection
  (e.g., Hydrogenolysis)
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Caption: Synthetic pathway from (R)-3-aminobutyric acid to (R)-3-aminobutanol.

Experimental Protocols
Step 1: Synthesis of (R)-Methyl 3-aminobutanoate Hydrochloride

This procedure describes the esterification of (R)-3-aminobutyric acid.

Materials: (R)-3-aminobutyric acid, Methanol, Thionyl chloride.

Procedure:

In a clean reaction vessel, suspend 50g of (R)-3-aminobutyric acid in 240g of methanol.

Cool the mixture to 0-10 °C using an ice water bath.

Slowly add 66.4g of thionyl chloride dropwise, maintaining the temperature between 0-10

°C.

After the addition is complete, raise the temperature and heat the reaction mixture to

reflux.

Monitor the reaction until the starting material is consumed (e.g., by TLC).

Concentrate the reaction solution under reduced pressure to obtain the product as the

hydrochloride salt.

Quantitative Data for Step 1

Yield 98.5%

Purity 99.7%

Enantiomeric Excess (ee) 99.9%

Step 2: N-Protection of (R)-Methyl 3-aminobutanoate
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This protocol details the protection of the amino group, for example, with a benzyloxycarbonyl

(Cbz) group.

Materials: (R)-Methyl 3-aminobutanoate hydrochloride, Sodium carbonate, Benzyl

chloroformate, Dichloromethane, Water.

Procedure:

Dissolve 50g of (R)-Methyl 3-aminobutanoate hydrochloride and 41.4g of sodium

carbonate in 400g of water in a four-necked flask.

Cool the solution to 0-10 °C.

Slowly add 55.5g of benzyl chloroformate dropwise while maintaining the temperature at

0-10 °C.

After the addition, raise the temperature to 20-30 °C and stir for 3-4 hours until the starting

material disappears.

Extract the reaction mixture twice with 200mL portions of dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to yield the N-protected product.

Step 3 & 4: Reduction and Deprotection to (R)-3-aminobutanol

The subsequent steps involve the reduction of the methyl ester to the corresponding alcohol

and the removal of the protecting group to yield (R)-3-aminobutanol. A variety of reducing

agents and deprotection strategies can be employed depending on the chosen protecting

group. For a Cbz-protected intermediate, reduction with a suitable hydride agent followed by

catalytic hydrogenolysis is a common approach.

Application 2: Synthesis of Chiral Piperidine
Derivatives
(R)-Methyl 3-aminobutanoate serves as a valuable precursor for the synthesis of

enantiomerically pure substituted piperidines, which are common scaffolds in many
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pharmaceuticals. The synthesis of (R)-3-Amino-1-methyl-piperidine, for instance, can be

envisioned starting from a chiral precursor derived from (R)-3-aminobutanoic acid. A general

strategy involves the protection of the amino group, cyclization to form the piperidine ring,

followed by functional group manipulations.

General Synthetic Workflow for a Chiral Piperidine

(R)-Methyl 3-aminobutanoate

N-Protected Intermediate

  N-Protection

Cyclization Precursor

  Functional Group
  Manipulation

Chiral Piperidine Derivative

  Cyclization & Deprotection

Click to download full resolution via product page

Caption: General pathway to chiral piperidines from (R)-Methyl 3-aminobutanoate.

Experimental Protocol: Synthesis of 1-methyl-(R)-3-
aminopiperidine from a Boc-protected precursor
While this protocol starts from a pre-formed piperidine ring, it illustrates the manipulation of a

chiral amine functionality that can be derived from (R)-Methyl 3-aminobutanoate.

Materials: tert-butyl (R)-piperidin-3-ylcarbamate, Formaldehyde (30% aqueous solution),

Sodium cyanoborohydride, Methanol, Ethyl acetate, 4N HCl in dioxane.
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Procedure:

To a mixture of tert-butyl (R)-piperidin-3-ylcarbamate (10 g), 30% aqueous formaldehyde

(7.5 mL), and methanol (75 mL) at 0 °C, add sodium cyanoborohydride (4.51 g) in

portions.

Stir the reaction mixture at room temperature overnight.

Concentrate the mixture under vacuum.

Dissolve the residue in ethyl acetate and water, and perform an extraction. Wash the

organic layer with water and brine, then dry over Na₂SO₄.

Concentrate the organic layer to obtain the N-methylated intermediate, which is used

directly in the next step.

Dissolve the crude product in methanol (60 mL) and add 4N HCl in dioxane (10 mL).

Stir the mixture at room temperature for 6 hours.

Concentrate under vacuum and triturate the residue with ether.

Filter the resulting precipitate and wash with ice-cold methanol to afford 1-methyl-(R)-3-

aminopiperidine.[1]

Quantitative Data for Piperidine Synthesis

Yield 72%

Conclusion
(R)-Methyl 3-aminobutanoate is a cornerstone chiral building block in modern organic

synthesis. Its utility is prominently demonstrated in the industrial-scale synthesis of key

pharmaceutical intermediates like (R)-3-aminobutanol for Dolutegravir. The protocols provided

herein offer a glimpse into the practical application of this versatile molecule. Further

exploration of its reactivity will undoubtedly lead to the development of novel synthetic

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.chemicalbook.com/synthesis/r-3-amino-1-methyl-piperidine.htm
https://www.benchchem.com/product/b025519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


methodologies for a wide range of enantiomerically pure compounds, underscoring its

importance in the advancement of medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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